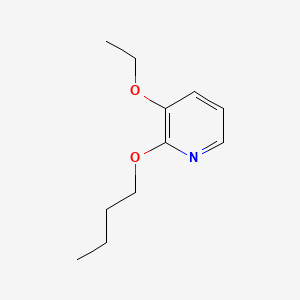
(1-Acetamidocyclopentyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[1-(acetyloxy)cyclopentyl]- is a chemical compound with the molecular formula C10H17NO3 It is known for its unique structure, which includes an acetamide group and a cyclopentyl ring with an acetyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(acetyloxy)cyclopentyl]- typically involves the acylation of cyclopentanol with acetic anhydride to form 1-(acetyloxy)cyclopentane. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[1-(acetyloxy)cyclopentyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(acetyloxy)cyclopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Acetamide, N-[1-(acetyloxy)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(acetyloxy)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the cyclopentyl ring provides structural stability. The acetyloxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[1-(hydroxy)cyclopentyl]-: Similar structure but with a hydroxy group instead of an acetyloxy group.
Acetamide, N-[1-(methoxy)cyclopentyl]-: Contains a methoxy group instead of an acetyloxy group.
Cyclopentylamine: Lacks the acetamide and acetyloxy groups but shares the cyclopentyl ring.
Uniqueness
Acetamide, N-[1-(acetyloxy)cyclopentyl]- is unique due to the presence of both the acetamide and acetyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various scientific fields.
Properties
CAS No. |
125078-38-8 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.223 |
IUPAC Name |
(1-acetamidocyclopentyl) acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-9(13-8(2)12)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
YQUGXJWHJITFPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCC1)OC(=O)C |
Synonyms |
Acetamide, N-[1-(acetyloxy)cyclopentyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)



![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)


